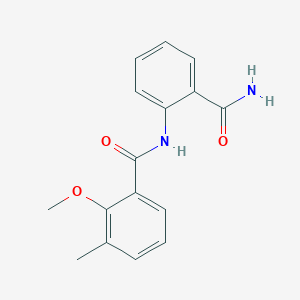![molecular formula C20H20N2O4S B243975 N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B243975.png)
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide, also known as DMTAT, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMTAT belongs to the class of thiazole derivatives and has been studied for its ability to modulate various biological pathways.
Mécanisme D'action
The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide is not fully understood; however, it is believed to modulate various signaling pathways, including the NF-κB and MAPK pathways. N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a critical role in inflammation and cancer. In addition, N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide has also been shown to inhibit the activation of MAPK, a signaling pathway that regulates cell proliferation and survival.
Biochemical and Physiological Effects
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of COX-2, an enzyme involved in the production of prostaglandins. In addition, N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide in lab experiments is its ability to modulate various signaling pathways, making it a potential therapeutic agent for various diseases. However, one of the limitations of using N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide is its limited solubility in water, which can hinder its use in certain experiments.
Orientations Futures
There are several future directions for the study of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide, including the development of more efficient synthesis methods, the identification of its molecular targets, and the evaluation of its potential therapeutic applications in various diseases. In addition, further research is needed to understand the mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide and its potential side effects.
Méthodes De Synthèse
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide can be synthesized using a multistep reaction process that involves the condensation of 2-(4-methylphenoxy)acetic acid with 2-aminothiazole, followed by the reaction of the resulting intermediate with 3,4-dimethoxybenzaldehyde. The final product is obtained by the reaction of the intermediate with acetic anhydride and acetic acid.
Applications De Recherche Scientifique
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have reported that N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide exhibits anti-inflammatory and anti-cancer properties by modulating various signaling pathways. In addition, N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Propriétés
Formule moléculaire |
C20H20N2O4S |
|---|---|
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C20H20N2O4S/c1-13-4-7-15(8-5-13)26-11-19(23)22-20-21-16(12-27-20)14-6-9-17(24-2)18(10-14)25-3/h4-10,12H,11H2,1-3H3,(H,21,22,23) |
Clé InChI |
ABHGJUZHESZITN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC |
SMILES canonique |
CC1=CC=C(C=C1)OCC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methoxy-N-[4-(2-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B243892.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-5-nitrofuran-2-carboxamide](/img/structure/B243897.png)
![N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-3-methylbutanamide](/img/structure/B243899.png)
![2-methoxy-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B243900.png)
![2,5-dichloro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B243902.png)
![N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide](/img/structure/B243903.png)
![5-bromo-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B243904.png)
![3-chloro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B243905.png)
![N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B243907.png)
![2-(4-methoxyphenoxy)-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B243908.png)
![2-(3,4-dimethylphenoxy)-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B243909.png)
![3-fluoro-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B243911.png)
![3-methyl-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B243913.png)